molecular formula C7H13NO B13166161 (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol

(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol

Cat. No.: B13166161
M. Wt: 127.18 g/mol
InChI Key: DKIDOZNBDLMVGW-UHFFFAOYSA-N
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Description

Significance of Bicyclo[3.1.0]hexane Core Structures in Contemporary Organic Synthesis

The bicyclo[3.1.0]hexane core is a valuable structural motif in organic synthesis due to its unique chemical reactivity, which allows for various chemical transformations such as fragmentation and rearrangement. nih.gov The synthesis of this bicyclic system has been the focus of numerous research efforts, leading to the development of diverse synthetic methodologies. These include intramolecular cyclization, cyclopropanation, and transannular reactions. google.com The rigid nature of the bicyclo[3.1.0]hexane scaffold makes it an important component in the development of conformationally restricted analogues of biologically active molecules, such as nucleosides and amino acids. acs.orgresearchgate.net

Derivatives of bicyclo[3.1.0]hexane have been extensively explored for their potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. ontosight.ai For instance, certain 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives have been identified as potent and selective agonists or antagonists for metabotropic glutamate (B1630785) receptors (mGluRs), highlighting the therapeutic potential of this scaffold in neurological disorders. acs.orgnih.gov The introduction of various functional groups onto the bicyclo[3.1.0]hexane core allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. acs.org

The (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol Scaffold: A Focus for Academic Investigation

This compound, with the CAS number 1822957-57-2, is a specific derivative of the bicyclo[3.1.0]hexane scaffold that has emerged as a compound of interest for academic and industrial research. bldpharm.comarctomsci.com Its structure combines the rigid bicyclo[3.1.0]hexane core with an amino group and a hydroxymethyl (methanol) group, both of which are important pharmacophores in drug design.

While extensive research has been published on various derivatives of bicyclo[3.1.0]hexane, particularly those with dicarboxylic acid functionalities, detailed scholarly articles focusing solely on the synthesis and specific research findings for this compound are not widely available in the public domain. However, its structural components suggest its potential as a valuable building block in the synthesis of more complex molecules. The presence of both an amino and a hydroxyl group offers multiple points for chemical modification, allowing for the exploration of a diverse chemical space.

The academic investigation into this scaffold is driven by the established biological significance of other amino-substituted bicyclo[3.1.0]hexane derivatives. nih.govnih.gov Research into compounds like this compound is likely to be focused on understanding how the specific placement of the amino and methanol (B129727) groups on the rigid bicyclic framework influences its chemical properties and potential biological interactions.

Below is a data table summarizing the key identifiers for this compound.

PropertyValue
Compound Name This compound
CAS Number 1822957-57-2
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol

Further research into the synthesis, characterization, and potential applications of this compound will be crucial in elucidating its specific role within the broader landscape of bicyclo[3.1.0]hexane chemistry and its potential contributions to medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(4-amino-1-bicyclo[3.1.0]hexanyl)methanol

InChI

InChI=1S/C7H13NO/c8-6-1-2-7(4-9)3-5(6)7/h5-6,9H,1-4,8H2

InChI Key

DKIDOZNBDLMVGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2C1N)CO

Origin of Product

United States

Structural and Conformational Analysis of the Bicyclo 3.1.0 Hexane System

Intrinsic Rigidity and Pseudorotational Profiles of Bicyclo[3.1.0]hexanes

The bicyclo[3.1.0]hexane system is inherently strained due to the presence of the fused three-membered ring. This strain significantly restricts the conformational freedom of the five-membered ring. Unlike the flexible cyclopentane ring, which undergoes rapid pseudorotation through various envelope and twist forms, the bicyclo[3.1.0]hexane skeleton is largely locked into specific conformations.

The dominant conformation for the bicyclo[3.1.0]hexane ring is a boat-like conformation . rsc.orgoup.com This preference is attributed to the minimization of eclipsing strain, which would be more pronounced in a chair-like conformation. oup.com The cyclopentane portion of the bicyclic system is also notably flattened compared to a standard cyclopentane ring. rsc.org

In the context of nucleoside analogues, where the bicyclo[3.1.0]hexane system serves as a sugar mimic, the conformational states are often described in terms of the pseudorotational cycle. The rigid bicyclic scaffold locks the conformation into either a 'North' (N) or 'South' (S) hemisphere of this cycle. tandfonline.comresearchgate.net These 'North' and 'South' conformers correspond to specific puckering of the five-membered ring, which influences the spatial orientation of substituents and, consequently, their interaction with biological targets. tandfonline.comacs.org For instance, a 'North' conformation can be characterized as a C2'-exo pucker, while a 'South' conformation corresponds to a C3'-exo pucker. researchgate.net

The energy difference between the boat and chair conformations can be significant. For the parent bicyclo[3.1.0]hexane, the boat form is more stable. However, excessive substitution on the ring can shift the preference towards the chair form. oup.com

Experimental Techniques for Conformational Elucidation

A variety of experimental techniques are employed to determine the precise three-dimensional structure and conformational preferences of bicyclo[3.1.0]hexane derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful tool for determining the solid-state conformation of molecules. Studies on derivatives of bicyclo[3.1.0]hexane have unequivocally confirmed the preference for a boat-like skeleton. rsc.org This technique provides precise bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecular geometry.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to study the conformation of molecules in solution. For bicyclo[3.1.0]hexane systems, 1H and 13C NMR spectra provide valuable information about the symmetry and electronic environment of the nuclei, which are dependent on the ring's conformation. oup.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques are particularly useful for determining the absolute configuration of chiral bicyclo[3.1.0]hexane derivatives. By comparing experimental spectra with those predicted by quantum chemical calculations, the stereochemistry can be confidently assigned. rsc.org

Microwave Spectroscopy: This gas-phase technique allows for the precise determination of molecular geometry and can distinguish between different conformers. It has been used in conjunction with electron diffraction to establish the zero-point-average structure of bicyclo[3.1.0]hexane.

Gas Electron Diffraction (GED): GED is another gas-phase method that provides information about the molecular structure, including the puckering of the rings. mathnet.ru It has been instrumental in characterizing the puckering motion of the five-membered ring in bicyclo[3.1.0]hexane systems. mathnet.ru

Theoretical and Computational Studies of Conformation and Stereoisomerism

Theoretical and computational methods are indispensable for understanding the conformational landscape and relative energies of different stereoisomers of bicyclo[3.1.0]hexane derivatives.

Molecular Mechanics (MM): MM calculations are a computationally efficient way to assess the steric energy of different conformations. These calculations have supported the experimental observation that the boat form is generally more stable than the chair form for the bicyclo[3.1.0]hexane ring system, unless significant steric hindrance from substituents favors the latter. oup.com

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides more accurate energetic and structural information. It is widely used for:

Conformational Searches: Extensive conformational searches at the DFT level can identify all low-energy conformers of a molecule. rsc.org For bicyclo[3.1.0]hexane derivatives, these searches have consistently found boat-like conformers to be significantly more stable than chair-like ones. rsc.org

Spectra Simulation: DFT calculations are crucial for simulating ECD, ORD (Optical Rotatory Dispersion), and VCD spectra, which are then compared with experimental data to determine the absolute configuration of chiral molecules. rsc.org

Analysis of Stable Conformers: Computational analysis can determine the relative stability of different conformers, such as the syn- and anti-forms of substituted bicyclo[3.1.0]hexanes, which can be critical for understanding their biological activity. nih.gov

Below is an interactive table summarizing the preferred conformations of selected bicyclo[3.1.0]hexane derivatives based on computational studies.

CompoundMethodMost Stable ConformationEnergy Difference (kcal/mol)
Bicyclo[3.1.0]hexaneMolecular MechanicsBoat2.43 (Boat vs. Chair)
3,3-dimethylbicyclo[3.1.0]hexaneMolecular MechanicsChair1.05 (Chair vs. Boat)
(2S,3R)-4-amino-3,4-methanobutyric acid analogueDFT (B3LYP/6-31G*)anti-conformer< 1 (anti vs. syn)

Impact of Bridged Ring Systems on Molecular Recognition and Ligand Binding

The rigid nature of the bicyclo[3.1.0]hexane scaffold is a highly desirable feature in drug design and molecular recognition. By restricting the conformational flexibility of a molecule, it is possible to pre-organize it into a bioactive conformation, which can lead to enhanced binding affinity and selectivity for a specific biological target.

The bicyclo[3.1.0]hexane structure serves as a conformationally constrained building block. acs.org This rigidity allows for the precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with the binding site of a protein or enzyme.

Selective Receptor Ligands: The conformational restriction imposed by the bicyclo[3.1.0]hexane backbone has been successfully used to develop selective ligands for various receptors. For example, by incorporating this scaffold into histamine (B1213489) analogues, researchers have created compounds with high selectivity for the H3 histamine receptor over the H4 receptor. mdpi.com

Enzyme and Transporter Inhibitors: The rigid framework can also be used to probe the bioactive conformation of a ligand for a specific enzyme or transporter. In the development of GABA transporter inhibitors, the bicyclo[3.1.0]hexane system was used to lock the molecule into specific syn or anti conformations, leading to the development of the first highly potent and selective inhibitor for the GABA transporter subtype BGT-1. nih.gov

Nucleoside Analogues: In the field of antiviral and anticancer research, bicyclo[3.1.0]hexane is used as a constrained carbocyclic mimic of the furanose ring in nucleosides. tandfonline.com By locking the sugar pucker in either the 'North' or 'South' conformation, it is possible to design nucleoside analogues that are selectively recognized and processed by viral or cellular enzymes. acs.orgacs.org Antiviral activity has been predominantly associated with the 'North' conformers in some studies. tandfonline.com

The following table presents examples of how the bicyclo[3.1.0]hexane scaffold has been utilized to achieve selectivity in ligand binding.

TargetScaffold ApplicationOutcome
Histamine H3 ReceptorConformational restriction of histamine side chainOver 100-fold selectivity for H3 over H4 receptor
GABA Transporter (BGT-1)Restriction to syn- and anti-conformationsDevelopment of a potent and highly selective BGT-1 inhibitor
Viral Polymerases'North'/'South' locked nucleoside mimicsSelective recognition and antiviral activity

Scaffold Design and Derivatization Strategies for Functional Exploration

The Role of (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol as a Versatile Synthetic Intermediate

This compound serves as a valuable bifunctional building block in organic synthesis due to the presence of a primary amino group and a primary hydroxymethyl group. These two functional groups, attached to the rigid bicyclic core, allow for sequential or selective derivatization to construct more complex molecules and libraries of analogues for biological screening.

The synthesis of related bicyclo[3.1.0]hexane systems often involves multi-step sequences. For instance, a protected version of this compound, specifically ((1R,2S,4S,5S)-2-Acetoxy-4-aminobicyclo[3.1.0]hexan-1-yl)methyl acetate, has been synthesized from a bicyclic alcohol precursor. acs.org In this synthesis, an azide (B81097) intermediate is reduced to the primary amine, which then becomes a handle for further modification. acs.org This amine has been shown to undergo reactions such as N-alkylation with allyl bromide and protection with a tert-butoxycarbonyl (Boc) group. acs.org Such transformations highlight the compound's utility as a synthetic intermediate, enabling the introduction of diverse functionalities to probe structure-activity relationships.

Design Principles for Novel this compound Analogues

The design of novel analogues based on the this compound scaffold is guided by the principle of conformational constraint. The bicyclo[3.1.0]hexane system is often used as a rigid replacement for more flexible moieties, such as the ribose ring in nucleosides or a cyclohexane (B81311) ring, to lock the molecule into a specific bioactive conformation. sci-hub.senih.govnih.gov This strategy has been successfully applied in the development of potent and selective ligands for various receptors, including adenosine (B11128), glutamate (B1630785), and serotonin (B10506) receptors. nih.govacs.orgacs.org

Key design principles include:

Bioisosteric Replacement : Using the bicyclo[3.1.0]hexane core as a saturated, three-dimensional substitute for planar aromatic rings or flexible aliphatic rings to improve physicochemical properties and explore novel chemical space. nih.govnih.gov

Conformational Locking : Fixing the relative orientation of key pharmacophoric elements (like the amino and hydroxymethyl groups) to match a receptor's preferred binding geometry. This has been a key strategy for adenosine receptor ligands, where the bicyclo[3.1.0]hexane system mimics the "North" conformation of the ribose sugar, leading to enhanced A3 receptor affinity and selectivity. mdpi.comscispace.com

Vectorial Exploration : Using the rigid scaffold as a platform to systematically orient substituents in different directions to probe the topology of a receptor's binding pocket.

The primary amino group is a critical interaction point, often serving as a hydrogen bond donor or a site for salt bridge formation. Its derivatization allows for a systematic exploration of a receptor's binding site.

Alkylation and Acylation : Introducing alkyl or acyl groups can probe for steric tolerance and hydrophobic pockets near the amine binding site. For example, the amine of a protected this compound derivative was shown to react with allyl bromide to yield both mono- and di-alkylated products. acs.org In other contexts, such as metabotropic glutamate (mGlu) receptor agonists, the amino acid moiety is essential for activity, and its modification must be carefully considered to maintain the desired interactions. nih.gov

Amide and Sulfonamide Formation : Converting the amine to an amide or sulfonamide introduces different hydrogen bonding patterns and steric bulk. In the development of mGlu receptor agonists, a series of C4β-N-linked variants were prepared, including benzoyl amides, which led to the identification of molecules with remarkable selectivity for the mGlu3 receptor subtype. researchgate.net

Table 1: Example Modifications of the Amino Group on Bicyclo[3.1.0]hexane Scaffolds

ReagentModification TypePurpose in Receptor ProfilingReference
Allyl bromideN-AlkylationProbes for steric bulk and hydrophobic interactions. acs.org
Di-tert-butyl dicarbonate (B1257347) (Boc)2ON-Carbamoylation (Protection)Serves as a protecting group for synthetic elaboration at other positions. acs.org
Benzoyl chloride derivativesN-Acylation (Amide formation)Introduces aromatic interactions and alters hydrogen bonding capacity to enhance receptor selectivity. researchgate.net

The hydroxymethyl group provides another key vector for modification, acting as a hydrogen bond donor and acceptor. Its derivatization is a common strategy, particularly in the field of nucleoside analogues where it corresponds to the 5'-position of the ribose sugar.

Ester and Amide Formation : Converting the alcohol to esters or, after oxidation, to amides can significantly alter polarity, solubility, and receptor interactions. In the development of A3 adenosine receptor agonists, modification of the 5'-position is critical for determining agonist versus antagonist activity. sci-hub.senih.gov For instance, converting the 5'-hydroxymethyl group to a 5'-uronamide (an amide derivative) is often essential for full agonism at the A3 receptor. sci-hub.seacs.org

Ether Formation : Introducing ether linkages can add lipophilicity and probe for specific hydrophobic interactions within the binding pocket.

Bioisosteric Replacement : The hydroxymethyl group can be replaced entirely with other functionalities, such as halides or small alkyl groups. In studies on A3 adenosine receptor ligands, replacing the 5'-hydroxy group with a chloride was achieved using cyanuric chloride. mdpi.comsemanticscholar.org However, it was found that introducing larger moieties at this 5′-position generally led to a complete loss of A3 receptor affinity. mdpi.com

Introducing substituents directly onto the carbon framework of the bicyclo[3.1.0]hexane ring allows for fine-tuning of the molecule's electronic properties, conformation, and steric profile. This strategy is crucial for optimizing potency and selectivity.

Studies on mGlu receptor agonists based on the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold have extensively explored the effects of substitution at the C4 position. The introduction of small alkyl groups or more complex thiotriazolyl moieties at this position was shown to modulate the agonist's affinity and selectivity between mGlu2 and mGlu3 receptor subtypes. researchgate.net For example, the C4α-methyl analog of one agonist was identified as a potent and selective agent. researchgate.net Further exploration with a series of C4-(thiotriazolyl) substituents led to the characterization of compounds with unique pharmacological profiles, and co-crystallization studies helped elucidate the molecular basis for this selectivity. researchgate.net

Structure–Activity Relationship (SAR) Studies for Bicyclo[3.1.0]hexane Scaffolds

The rigidity of the bicyclo[3.1.0]hexane scaffold is highly advantageous for establishing clear structure-activity relationships (SAR). By holding the core structure constant, the impact of modifying peripheral functional groups can be more directly attributed to specific interactions with the biological target. nih.gov

Extensive SAR studies have been conducted on bicyclo[3.1.0]hexane-based nucleosides targeting adenosine receptors. mdpi.comacs.org These studies have systematically varied substituents at multiple positions, including:

The N6-position of the adenine (B156593) ring (e.g., with substituted benzyl (B1604629) groups). scispace.com

The C2-position of the purine (B94841) ring (e.g., with halogens or alkynyl chains). acs.orgnih.govacs.org

The 5'-position corresponding to the hydroxymethyl group (e.g., uronamides). mdpi.comsci-hub.se

These comprehensive studies have generated a detailed understanding of the requirements for high affinity and selectivity, particularly for the A3 adenosine receptor. For example, it was confirmed that a 5'-uronamide moiety is crucial for agonism, while 2-alkynyl chains of varying lengths can be introduced to functionalize the molecule without losing potency. sci-hub.seacs.org

Positional scanning is a systematic approach to SAR where a specific position on the scaffold is decorated with a library of diverse substituents to map the chemical and steric requirements of the receptor binding pocket at that location.

This strategy is exemplified by the development of antagonists for the Neuropeptide Y Y1 receptor. nih.gov A library of bicyclo[3.1.0]hexanylpiperazines was synthesized where the aryl group attached to the scaffold was modified with various substituents. The results showed that while non-aromatic functionality was inactive, ortho-substituents had little impact, but specific meta and para substituents, particularly electron-donating groups like ethoxy, significantly enhanced binding affinity. nih.gov This systematic scanning of the phenyl ring's substitution pattern allowed for the rapid optimization of the lead compound. nih.gov

Similarly, in the pursuit of selective mGlu receptor agonists, libraries of C4-substituted 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid analogues were created. researchgate.net By introducing a variety of N-linked benzamides or thiotriazoles at this position, researchers were able to identify specific substituents that conferred high selectivity for the mGlu3 receptor over the closely related mGlu2 receptor. researchgate.net

Table 2: Example of Positional Scanning on an Aryl Substituent of a Bicyclo[3.1.0]hexane Scaffold for NPY Y1 Receptor Antagonism

Aryl SubstituentPositionEffect on Affinity (IC50)Reference
Unsubstituted Phenyl-Moderate (2.2 μM) nih.gov
MethylorthoLittle impact nih.gov
ChlorinemetaDecreased affinity (> 10 μM) nih.gov
EthoxymetaSignificantly enhanced affinity (62 nM) nih.gov
Variousmeta, paraGenerally enhanced affinity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the bicyclo[3.1.0]hexane scaffold, QSAR studies are instrumental in understanding the key molecular features that govern their therapeutic effects and in guiding the design of more potent and selective molecules.

While a specific QSAR model for this compound was not found in the reviewed literature, numerous studies on related bicyclo[3.1.0]hexane-containing molecules highlight the application and principles of this approach. These studies often employ 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models.

For instance, 3D-QSAR studies on bicyclo[3.1.0]hexane-based antagonists for the metabotropic glutamate receptor 2 (mGluR2) have revealed the importance of steric and electrostatic fields in determining antagonist activity. In these models, the spatial arrangement of bulky substituents and the distribution of partial charges across the molecule are critical descriptors that correlate with the observed biological response. Similarly, CoMFA and CoMSIA models developed for HIV-1 protease inhibitors incorporating a bicyclic scaffold have demonstrated that electrostatic and hydrogen bond donor fields are key contributors to their inhibitory potency.

The general approach to developing a QSAR model for a series of this compound derivatives would involve the following steps:

Data Set Selection: A series of chemically related analogs would be synthesized, and their biological activity (e.g., IC50 or Ki values) against a specific target would be determined.

Molecular Descriptors Calculation: A variety of molecular descriptors would be calculated for each compound. These can include physicochemical properties such as lipophilicity (logP) and polar surface area (PSA), as well as 3D descriptors derived from the molecule's conformational analysis.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to generate a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

The insights gained from such a QSAR model would be invaluable for the rational design of new this compound derivatives with improved pharmacological profiles. The model could predict the activity of virtual compounds before their synthesis, thereby saving time and resources in the drug discovery process.

To illustrate the type of data used in a QSAR study, the following interactive table provides a hypothetical example for a series of bicyclo[3.1.0]hexane derivatives.

CompoundlogPPolar Surface Area (Ų)Steric Descriptor (e.g., Molar Refractivity)Observed Biological Activity (IC50, nM)
Derivative 12.565.485.2150
Derivative 23.160.192.785
Derivative 32.870.288.1120
Derivative 43.555.898.550
Derivative 52.275.982.3200

This table presents hypothetical data for illustrative purposes.

Incorporation of this compound into Complex Molecular Architectures (e.g., nucleosides, amino acid mimetics)

The rigid bicyclo[3.1.0]hexane scaffold of this compound makes it an attractive building block for the synthesis of more complex molecules with constrained three-dimensional structures, such as nucleoside and amino acid mimetics. This conformational restriction can lead to enhanced biological activity and selectivity compared to more flexible counterparts.

Nucleoside Mimetics:

The bicyclo[3.1.0]hexane ring system can serve as a rigid mimic of the ribose or deoxyribose sugar in nucleosides. By replacing the flexible furanose ring with this constrained scaffold, the resulting nucleoside analogues are locked into a specific conformation, which can be advantageous for binding to viral enzymes or cellular receptors.

Research has demonstrated that bicyclo[3.1.0]hexenyl carbanucleosides exhibit significant antiviral activity, particularly against HIV-1 and HIV-2. nih.gov The presence of the double bond within the bicyclic system appears to be crucial for this activity. nih.gov The following table summarizes the anti-HIV activity of a series of d- and l-bicyclo[3.1.0]hexenyl carbanucleosides. nih.gov

CompoundNucleobaseEnantiomerAnti-HIV-1 IC50 (µg/mL)Anti-HIV-2 IC50 (µg/mL)Cytotoxicity CC50 (µg/mL)
1 Thymined0.0330.1121.87
2 Thyminel1.1752.270>100
3 Cytosined>100>10012.5
4 Adenined40.47>100>100

Furthermore, (North)-methanocarba adenosine derivatives, which feature a bicyclo[3.1.0]hexane ring as a ribose substitute, have been identified as inhibitors of Enterovirus A71. nih.gov A narrow structure-activity relationship was observed, with specific substitutions on the purine ring being critical for antiviral potency. nih.gov

Amino Acid Mimetics:

The conformational constraint imposed by the bicyclo[3.1.0]hexane scaffold is also highly beneficial in the design of amino acid mimetics. By incorporating this rigid core into the backbone or side chain of an amino acid, it is possible to create peptidomimetics with well-defined secondary structures that can mimic or disrupt protein-protein interactions.

Derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have been extensively studied as potent and selective antagonists for the metabotropic glutamate receptor 2 (mGluR2). nih.gov These compounds act as conformationally restricted analogues of glutamic acid. Modifications at the C-3 position of the bicyclic ring have led to the discovery of antagonists with high affinity and potency. nih.gov The following table presents the in vitro pharmacological profile of selected 3-substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives. nih.gov

CompoundSubstituent at C-3mGluR2 Binding Affinity (Ki, nM)mGluR2 Antagonist Activity (IC50, nM)
15ae 3,4-Dichlorobenzyloxy2.5134.21
15at 3,4-Dichlorobenzylthio1.9613.34
15ba N-(3,4-Dichlorobenzylamino)3.2935.96

The synthesis of conformationally constrained lysine (B10760008) analogues based on the 3-aza-bicyclo[3.1.0]hexane system has also been reported. These novel amino acids are designed for incorporation into peptides to induce specific secondary structures and enhance biological stability.

The incorporation of the this compound scaffold into these complex molecular architectures represents a powerful strategy for the development of novel therapeutic agents with precisely controlled three-dimensional structures and improved pharmacological properties.

Mechanistic Investigations of Biological Interactions for Bicyclo 3.1.0 Hexane Scaffold Based Compounds

Receptor Binding Affinities and Selectivity Profiling of (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol Derivatives

Derivatives of the bicyclo[3.1.0]hexane scaffold have been extensively investigated as modulators of metabotropic glutamate (B1630785) (mGlu) receptors, which are implicated in a variety of neurological and psychiatric disorders. These compounds have shown potent and selective activities, primarily at group II mGlu receptors (mGlu2 and mGlu3).

The conformational constraint imposed by the bicyclo[3.1.0]hexane ring system is crucial for the observed activity. Structure-activity relationship (SAR) studies have revealed that modifications at various positions on this scaffold can significantly alter the potency and selectivity of these compounds. For instance, the introduction of substituents at the C3 and C4 positions of the bicyclo[3.1.0]hexane ring has led to the development of potent mGlu2/3 receptor antagonists. One such derivative, (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride, has demonstrated high antagonist potency at both human mGlu2 and mGlu3 receptors. acs.org

Furthermore, S-oxidized variants of (-)-4-Amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate have been synthesized and identified as potent and selective agonists for mGlu2/3 receptors. These compounds have shown nanomolar potency at recombinant human mGlu2 and mGlu3 receptors. ethernet.edu.et The stereochemistry of these derivatives plays a critical role in their receptor affinity and functional activity.

Below is a table summarizing the binding affinities and functional activities of selected bicyclo[3.1.0]hexane derivatives at metabotropic glutamate receptors.

CompoundReceptor TargetActivityBinding Affinity (Ki or IC50, nM)
(-)-4-Amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate (LY389795)mGlu2/3AgonistPotent and selective
(+)-11 (LY404040)mGlu2/3AgonistPotent
(-)-12 (LY404039)hmGlu2/hmGlu3AgonistKi = 149 (hmGlu2), 92 (hmGlu3) osti.gov
Compound 18hmGlu2/hmGlu3AntagonistIC50 = 46 (hmGlu2), 46.1 (hmGlu3) acs.org
(-)-11be (MGS0039)mGlu2/mGlu3AntagonistKi = 2.38 (mGlu2), 4.46 (mGlu3) nih.gov

While the primary focus of research on bicyclo[3.1.0]hexane derivatives has been the glutamatergic system, some studies have explored their interactions with other neurotransmitter systems, such as serotonin (B10506) receptors. (N)-Methanocarba adenosine (B11128) derivatives, which feature a bicyclo[3.1.0]hexane ring system, have been structurally modified to target 5-HT2B serotonin receptors as antagonists. nih.gov

These studies have shown that certain substitutions on the bicyclo[3.1.0]hexane scaffold and the attached nucleoside can lead to significant affinity for serotonin receptors, particularly the 5-HT2B and 5-HT2C subtypes. For example, N6-dicyclopropyl-methyl substitution on a 2-iodo-(N)-methanocarba adenosine derivative resulted in a compound with a Ki of 11 nM at the 5-HT2B receptor. nih.gov These findings suggest that the bicyclo[3.1.0]hexane scaffold can be a versatile platform for developing ligands for various G protein-coupled receptors.

The binding affinities of selected (N)-methanocarba adenosine derivatives with a bicyclo[3.1.0]hexane scaffold at serotonin receptors are presented in the table below.

CompoundReceptor TargetActivityBinding Affinity (Ki, nM)
N6-dicyclopropyl-methyl-2-iodo-(N)-methanocarba adenosine derivative (11)5-HT2BAntagonist11 nih.gov
2-chloro-5′-deoxy-5′-methylthio-(N)-methanocarba adenosine derivative (15)5-HT2BAntagonist15 nih.gov
N6-((R)-cyclobuty-cyclopropyl-methyl)-2-iodo-(N)-methanocarba adenosine derivative (43)5-HT2BAntagonist23 nih.gov
Compound 365-HT2CAntagonist73 nih.gov

The bicyclo[3.1.0]hexane framework has also been incorporated into nucleoside analogues to investigate their potential as enzyme inhibitors. One area of interest has been the inhibition of cytidine (B196190) deaminase (CDA), an enzyme involved in the pyrimidine (B1678525) salvage pathway.

Carbocyclic analogues of zebularine (B1662112), a potent CDA inhibitor, have been synthesized with a rigid bicyclo[3.1.0]hexane moiety. researchgate.net The rationale behind this approach was to create more stable versions of the parent drug. While the bicyclo[3.1.0]hexane analogue was found to be more stable, it exhibited significantly less inhibitory activity against human CDA compared to zebularine. researchgate.net This suggests that while the bicyclo[3.1.0]hexane scaffold provides conformational rigidity, other factors, such as the electronegativity of the ribose ring oxygen in the parent compound, are crucial for the inhibitory mechanism, which is believed to involve the formation of a covalent hydrate. researchgate.net

The inhibitory activity of a carbocyclic analogue of zebularine containing a bicyclo[3.1.0]hexane moiety is detailed in the table below.

CompoundEnzyme TargetInhibitory Activity (Ki, µM)
Bicyclo[3.1.0]hexane analogue of zebularine (Compound 6)Human Cytidine DeaminaseLess potent than zebularine researchgate.net
Zebularine (parent compound)Human Cytidine Deaminase2.3 (apparent Ki) researchgate.net

Computational Chemistry and Molecular Modeling in Understanding Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the binding modes of bicyclo[3.1.0]hexane derivatives with their biological targets. These techniques provide insights into the specific interactions between the ligand and the amino acid residues of the receptor's binding pocket.

In the context of mGlu receptors, docking studies of S-oxidized variants of (-)-4-amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate have suggested that the sulfoxide (B87167) oxygen can form an additional hydrogen bond with a tyrosine residue (Y236) in the mGlu2 receptor binding site. ethernet.edu.et This additional interaction could contribute to the high potency of these derivatives.

Co-crystallization of an mGlu2/3 antagonist containing the bicyclo[3.1.0]hexane scaffold with the amino terminal domain of the human mGlu2 receptor has provided a detailed picture of the ligand-protein interactions, which helps to explain the high affinity of this compound for its target. These structural insights are invaluable for the rational design of new and improved modulators.

Fragment-based drug design (FBDD) is a powerful strategy for the discovery of lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to the target protein. The identified fragments can then be grown or linked together to create more potent ligands.

The 3-azabicyclo[3.1.0]hexane scaffold is considered a valuable fragment for FBDD due to its desirable physicochemical and pharmacological properties. A palladium-catalyzed transannular C(sp3)–H arylation method has been adapted for the synthesis of a series of 6-arylated 3-azabicyclo[3.1.0]hexanes that comply with the "rule-of-three," a set of guidelines for the properties of effective fragments. This demonstrates the utility of the bicyclo[3.1.0]hexane core in generating novel chemical entities for drug discovery programs.

Ligand-Based and Structure-Based Design Methodologies

Both ligand-based and structure-based design strategies have been instrumental in the development of novel compounds incorporating the bicyclo[3.1.0]hexane scaffold. These methodologies leverage structural information from either known active ligands or the biological target itself to guide the design of more potent and selective molecules.

Structure-Based Design: The availability of high-resolution crystal structures for G protein-coupled receptors (GPCRs), such as the A2A adenosine receptor (A2AAR), has created a new paradigm in drug discovery. acs.orgacs.org This structural information is used to perform molecular docking and homology modeling for related receptors that lack crystal structures, such as the A3 adenosine receptor (A3AR) and metabotropic glutamate (mGlu) receptors. acs.orgmdpi.comscispace.com

For instance, in the development of A3AR agonists, the conformationally flexible ribose ring of adenosine was replaced with a rigid bicyclo[3.1.0]hexane system. scispace.com This "North (N)-methanocarba" scaffold locks the molecule in a conformation that is favorable for binding to the A3AR, thereby increasing both affinity and selectivity. scispace.commdpi.com Structure-guided design, using the A2AAR crystal structure as a template, has enabled the optimization of these compounds through modifications at various positions of the purine (B94841) ring, leading to the identification of nanomolar full agonists of the human A3AR. scispace.comacs.org

Similarly, for group II mGlu receptors (mGlu2 and mGlu3), structure-based design has been employed to develop selective agonists. The design of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) was based on the hypothesis that its constrained conformation would mimic the bioactive state of glutamate at these receptors. acs.org Subsequent co-crystallization of analogues with the amino-terminal domains of mGlu2 and mGlu3 receptors has provided detailed insights into the specific ligand-protein interactions that govern affinity and selectivity, facilitating the design of compounds that can distinguish between these highly homologous receptor subtypes. researchgate.net

Ligand-Based Design: In the absence of a receptor's crystal structure, ligand-based methods are employed. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing the SAR of a series of known active compounds, a pharmacophore model can be constructed to identify the key chemical features required for biological activity. This strategy has been applied to develop selective ligands for various receptors, including histamine (B1213489) H3 receptors, where a conformationally rigid bicyclo[3.1.0]hexane scaffold was used to create potent and selective ligands. nih.gov

The following table summarizes key design strategies for bicyclo[3.1.0]hexane-based compounds.

Compound ClassDesign MethodTarget Receptor(s)Key Findings
(N)-Methanocarba NucleosidesStructure-Guided Design, Homology ModelingA3 Adenosine ReceptorThe rigid scaffold enhances affinity and selectivity by locking the molecule in a favorable North (N) conformation. scispace.commdpi.com
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylate AnaloguesLigand & Structure-Based DesignGroup II Metabotropic Glutamate Receptors (mGlu2/3)The constrained scaffold mimics the bioactive conformation of glutamate; C4 substitutions enable selectivity between mGlu2 and mGlu3. acs.orgresearchgate.net
Imidazolyl bicyclo[3.1.0]hexane DerivativesLigand-Based Design (Conformational Restriction)Histamine H3 ReceptorThe rigid scaffold led to compounds with high potency and over 100-fold selectivity for the H3 receptor over the H4 subtype. nih.gov

Advanced Research Applications and Future Perspectives

Expanding the Synthetic Scope of Bicyclo[3.1.0]hexane Systems

The synthesis of bicyclo[3.1.0]hexane derivatives is an active area of research, with efforts focused on developing novel, efficient, and stereoselective methods to access a diverse range of analogues. rsc.orgrsc.org One prominent strategy involves the convergent synthesis through a (3+2) annulation of cyclopropenes with aminocyclopropanes, which allows for the creation of substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters. rsc.orgrsc.org This method is particularly valuable as it can generate scaffolds with all-carbon quaternary centers, a common feature in many bioactive molecules. rsc.org

Recent advancements have also focused on photoredox-mediated (3+2) annulations, which offer a complementary and convergent approach to constructing the bicyclo[3.1.0]hexane core. rsc.org These reactions are often high-yielding and broadly applicable, demonstrating the utility of radical-based strategies in the synthesis of these complex bicyclic systems. rsc.org Furthermore, the development of synthetic routes to fluorinated bicyclo[3.1.0]hexane analogues is of growing importance in medicinal chemistry, as the introduction of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates. rsc.org

Future work in this area will likely focus on the development of even more efficient and versatile synthetic methodologies. This could include the exploration of novel catalytic systems and the use of flow chemistry to enable the rapid and scalable production of diverse bicyclo[3.1.0]hexane libraries for high-throughput screening.

Exploration of Novel Biological Targets and Mechanistic Hypotheses

The conformationally constrained nature of the bicyclo[3.1.0]hexane scaffold makes it an ideal tool for probing the bioactive conformations of ligands at their biological targets. nih.gov This has led to the development of potent and selective ligands for a variety of receptors and enzymes. For instance, bicyclo[3.1.0]hexane-based nucleosides have been synthesized and evaluated as ligands for adenosine (B11128) A3 receptors, which are promising targets for the treatment of inflammation and cancer. mdpi.com

The scaffold has also been employed to develop selective inhibitors of the GABA transporter BGT-1, which could have therapeutic potential in neurological disorders. nih.gov By rigidly locking the pharmacophoric elements in specific spatial orientations, researchers can dissect the structure-activity relationships and gain insights into the binding modes of these molecules. nih.gov This approach has also been successfully applied to the design of selective histamine (B1213489) H3 receptor ligands, demonstrating the broad applicability of this scaffold in drug discovery. mdpi.com

Mechanistic studies often involve comparing the biological activity of the rigid bicyclo[3.1.0]hexane analogues with their more flexible acyclic or monocyclic counterparts. This allows researchers to formulate hypotheses about the specific conformations required for receptor activation or inhibition. Future research will likely involve the use of bicyclo[3.1.0]hexane-based probes to explore the pharmacology of less-studied biological targets and to elucidate the molecular mechanisms underlying various disease states.

TargetTherapeutic AreaReference
Adenosine A3 ReceptorInflammation, Cancer mdpi.com
GABA Transporter (BGT-1)Neurological Disorders nih.gov
Histamine H3 ReceptorNeurological Disorders mdpi.com
Metabotropic Glutamate (B1630785) ReceptorsNeurological and Psychiatric Disorders google.com
Neuropeptide Y Y1 ReceptorObesity, Anxiety nih.gov

Development of Advanced Computational Tools for Scaffold Optimization

Computational methods play a crucial role in understanding the conformational preferences and electronic properties of bicyclo[3.1.0]hexane systems. conicet.gov.ar Density functional theory (DFT) is a powerful tool for mapping the potential energy surface of these molecules and identifying the most stable conformations. conicet.gov.ar Such studies have revealed that the boat-like conformation is often the most stable arrangement for the bicyclo[3.1.0]hexane ring system. conicet.gov.ar

These computational insights are invaluable for the rational design of new ligands. By understanding the preferred three-dimensional structure of the scaffold, medicinal chemists can more effectively design molecules that present key functional groups in the optimal orientation for binding to a specific biological target. conicet.gov.ar Computational tools are also used to predict the binding affinity and selectivity of novel bicyclo[3.1.0]hexane derivatives, which can help to prioritize compounds for synthesis and biological evaluation.

Future developments in this area will likely involve the use of more sophisticated computational models, such as molecular dynamics simulations and free energy calculations, to provide a more dynamic and accurate picture of how these molecules interact with their biological targets. The integration of artificial intelligence and machine learning algorithms could also accelerate the design and optimization of novel bicyclo[3.1.0]hexane-based drug candidates.

Computational MethodApplicationReference
Density Functional Theory (DFT)Conformational analysis, stability prediction conicet.gov.ar
Quantum Theory of Atoms in Molecules (QTAIM)Charge density distribution analysis conicet.gov.ar
Natural Bond Orbital (NBO) AnalysisInvestigation of stabilizing interactions conicet.gov.ar

Utilization in Chemical Biology for Probe Development and Target Validation

The unique structural features of the bicyclo[3.1.0]hexane scaffold make it an attractive platform for the development of chemical probes to study biological processes. These probes can be designed to incorporate reporter groups, such as fluorescent tags or photoaffinity labels, to enable the visualization and identification of their binding partners in complex biological systems.

For example, a bicyclo[3.1.0]hexane-based ligand could be functionalized with a fluorescent dye to create a probe for imaging the distribution of a specific receptor in living cells or tissues. Alternatively, a photoaffinity labeling probe could be used to covalently crosslink to its target protein upon photoirradiation, allowing for the subsequent isolation and identification of the protein by mass spectrometry.

The development of such chemical probes is crucial for target validation, which is the process of confirming that a specific biological target is involved in a disease process and is a suitable target for therapeutic intervention. By providing tools to selectively modulate and study the function of individual proteins, bicyclo[3.1.0]hexane-based probes can play a vital role in the early stages of drug discovery. Future applications in this area will likely involve the development of more sophisticated probes with improved selectivity, sensitivity, and in vivo stability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.